N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide
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Overview
Description
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions, where the imidazole ring is treated with a suitable alkyl halide under basic conditions.
Formation of the Phenyl Ether Linkage: The phenyl ether linkage is formed by reacting the phenol derivative with the alkylated imidazole compound under basic conditions.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts and solvents that are more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the phenyl ether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole and phenyl ether derivatives.
Scientific Research Applications
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is unique due to its specific structure, which combines an imidazole ring with a pentyl chain and a phenyl ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88137-94-4 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-[3-(5-imidazol-1-ylpentoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H21N3O2/c1-14(20)18-15-6-5-7-16(12-15)21-11-4-2-3-9-19-10-8-17-13-19/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,18,20) |
InChI Key |
UYCHHWCQEPJZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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